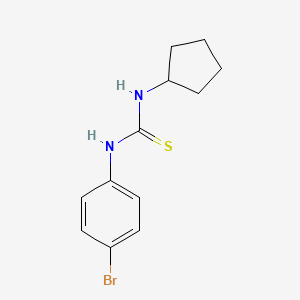

N-(4-bromophenyl)-N'-cyclopentylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3-cyclopentylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2S/c13-9-5-7-11(8-6-9)15-12(16)14-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEZZHFIOXCVDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 4 Bromophenyl N Cyclopentylthiourea

Strategies for the Construction of the Thiourea (B124793) Core

The fundamental approach to synthesizing N,N'-disubstituted thioureas like N-(4-bromophenyl)-N'-cyclopentylthiourea revolves around the formation of the thiourea backbone. The most common and versatile method involves the reaction of an isothiocyanate with a primary amine. For the target molecule, two primary pathways are viable:

Pathway A: The reaction of 4-bromophenyl isothiocyanate with cyclopentylamine (B150401).

Pathway B: The reaction of cyclopentyl isothiocyanate with 4-bromoaniline (B143363). nih.gov

Both pathways are based on the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The choice between these two routes often depends on the commercial availability and reactivity of the starting materials.

Another strategy for the construction of the thiourea core involves the use of carbon disulfide. In this method, an amine can react with carbon disulfide, often in the presence of a base, to form a dithiocarbamate (B8719985) salt. This intermediate can then react with another amine to yield the unsymmetrical thiourea. researchgate.net For instance, 4-bromoaniline could be reacted with carbon disulfide and a base, followed by the addition of cyclopentylamine.

More recent and greener approaches utilize reagents like 1,1'-thiocarbonyldiimidazole (B131065) as a thiocarbonylating agent, which can react sequentially with two different amines to afford unsymmetrical thioureas.

Functionalization Approaches for the 4-Bromophenyl Moiety

The introduction of the 4-bromophenyl group is typically achieved by using 4-bromoaniline or 4-bromophenyl isothiocyanate as a starting material. However, functionalization of the 4-bromophenyl moiety can also be a key consideration, particularly for creating derivatives with modified properties.

One of the most powerful methods for the further functionalization of the 4-bromophenyl group is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netnih.gov This would typically be performed after the thiourea core has been synthesized. For example, this compound can be reacted with various boronic acids in the presence of a palladium catalyst and a base to replace the bromine atom with a wide range of aryl or alkyl groups. This approach allows for the late-stage diversification of the molecule.

The reaction conditions for such a Suzuki-Miyaura coupling would need to be carefully optimized, including the choice of catalyst, base, and solvent to achieve good yields.

Introduction of the Cyclopentyl Group

The cyclopentyl group is introduced into the thiourea structure through the use of either cyclopentylamine or cyclopentyl isothiocyanate.

If cyclopentylamine is used, it acts as the nucleophile attacking the isothiocyanate (e.g., 4-bromophenyl isothiocyanate). This reaction is generally straightforward and proceeds under mild conditions. nih.gov

Alternatively, if cyclopentyl isothiocyanate is the starting material, it is reacted with 4-bromoaniline. The synthesis of cyclopentyl isothiocyanate itself can be achieved from cyclopentylamine through various methods, such as reaction with carbon disulfide followed by treatment with a coupling reagent.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often tuned in academic syntheses include the solvent, temperature, and use of catalysts.

Solvent: A variety of solvents can be used for the synthesis of thioureas, including acetone, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). researchgate.net The choice of solvent can influence the reaction rate and the ease of product isolation. In some cases, solvent-free conditions have been employed, which can lead to shorter reaction times and higher yields. researchgate.net

Temperature: The reaction of isothiocyanates with amines is often carried out at room temperature. However, in some cases, gentle heating or refluxing may be necessary to drive the reaction to completion, particularly if one of the reactants is sterically hindered or less reactive. researchgate.net

Catalysis: While many thiourea syntheses proceed without a catalyst, the use of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) has been shown to improve reaction speed and yield in heterogeneous reaction systems. researchgate.net

The table below summarizes typical conditions for the synthesis of related N-cycloalkylcarbonyl-N'-arylthioureas, which can be extrapolated to the synthesis of the target compound. nih.gov

| Starting Materials | Solvent | Catalyst | Temperature | Yield |

| Cycloalkylcarbonyl chloride, NH4SCN, substituted aniline | Acetone | None | Reflux | Good |

Stereochemical Considerations in Synthetic Route Design

For the specific molecule this compound, there are no chiral centers, and therefore, no stereoisomers are expected to form.

However, in the broader context of thiourea synthesis, stereochemistry can be a critical factor, especially when chiral amines or isothiocyanates are used as starting materials. The synthesis of chiral thioureas is of significant interest as they are widely used as organocatalysts in asymmetric synthesis. nih.gov In such cases, the stereochemical integrity of the chiral starting material is generally maintained throughout the reaction.

Green Chemistry Principles in Thiourea Synthesis Research

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for the synthesis of chemical compounds, and thioureas are no exception. Several green chemistry principles have been applied to the synthesis of thioureas.

Use of Greener Solvents: A significant development has been the use of water as a reaction medium for the synthesis of both symmetrical and unsymmetrical thioureas. nih.govnih.gov This avoids the use of volatile and often toxic organic solvents.

Catalyst-Free and Solvent-Free Conditions: Research has demonstrated the feasibility of synthesizing unsymmetrical thioureas under solvent-free conditions, often with high efficiency and short reaction times. researchgate.net This approach minimizes waste and energy consumption.

Atom Economy: Methods that utilize carbon disulfide and amines to form thioureas are inherently atom-economical, as all the atoms of the reactants are incorporated into the final product or a simple byproduct like hydrogen sulfide.

The adoption of these green chemistry principles not only reduces the environmental impact of the synthesis but can also lead to more efficient and cost-effective processes.

Advanced Spectroscopic and Structural Elucidation of N 4 Bromophenyl N Cyclopentylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-(4-bromophenyl)-N'-cyclopentylthiourea, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete and unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons of the 4-bromophenyl group, the protons of the cyclopentyl ring, and the protons attached to the nitrogen atoms of the thiourea (B124793) moiety. Key parameters to be analyzed would include the chemical shift (δ) in parts per million (ppm), the integration of each signal (proportional to the number of protons), and the splitting pattern (multiplicity) caused by spin-spin coupling with neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, or part of the thiourea C=S group). Proton-decoupled ¹³C NMR is the most common technique, where each carbon signal appears as a singlet, simplifying the spectrum and allowing for easier identification of the number of unique carbon environments.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. For instance, it would show the correlations between adjacent protons within the cyclopentyl ring and within the 4-bromophenyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each carbon signal based on the known assignments of the attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, for example, by showing a correlation between the N-H proton and the carbons of the cyclopentyl or 4-bromophenyl groups, and the thiocarbonyl carbon (C=S).

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amines in the thiourea group, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring, and the characteristic C=S (thiocarbonyl) stretching vibration. The position and intensity of these bands provide a fingerprint of the molecule's functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Computational Chemistry and Theoretical Investigations of N 4 Bromophenyl N Cyclopentylthiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules from first principles. For a molecule like N-(4-bromophenyl)-N'-cyclopentylthiourea, these methods would illuminate its electronic characteristics, stability, and potential reactive sites.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov A DFT study on this compound would begin by determining its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state (the ground state) is found. The output would provide precise data on bond lengths (e.g., C-N, C=S, C-Br), bond angles, and dihedral angles that define the molecule's shape. Furthermore, DFT calculations can predict vibrational frequencies. These theoretical frequencies, when compared to experimental data from techniques like FTIR and Raman spectroscopy, help to confirm the molecular structure and the accuracy of the computational model. jppres.com

Table 4.1.1: Hypothetical DFT-Calculated Ground State Properties This table is a template illustrating the typical data generated from DFT calculations. Specific values for this compound are not available from published research.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The electronic energy of the optimized molecule | e.g., -X Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity | e.g., Y Debyes |

| C=S Bond Length | The distance between the carbon and sulfur atoms of the thiourea (B124793) group | e.g., ~1.6-1.7 Å |

| C-Br Bond Length | The distance between the carbon of the phenyl ring and the bromine atom | e.g., ~1.9 Å |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

For this compound, an FMO analysis would calculate the energies of the HOMO and LUMO. mdpi.com The distribution of these orbitals across the molecule would show which atoms are most involved in donating or accepting electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily polarized and reactive. mdpi.com This analysis is vital for predicting how the molecule might interact with other chemical species.

Table 4.1.2: Hypothetical Frontier Molecular Orbital Data This table is a template illustrating the typical data generated from FMO analysis. Specific values for this compound are not available from published research.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | e.g., -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | e.g., -1.2 eV |

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. researchgate.net It is a color-coded map where different colors represent different values of electrostatic potential, providing a visual guide to the molecule's reactive behavior. mdpi.com

For this compound, an EPS map would reveal the electron-rich and electron-poor regions. Typically, red or yellow areas indicate negative potential (electron-rich), often found around electronegative atoms like sulfur and the nitrogen atoms of the thiourea group, making them likely sites for electrophilic attack. Conversely, blue areas indicate positive potential (electron-poor), usually located around hydrogen atoms (especially the N-H protons), marking them as sites for nucleophilic attack. nih.gov This map is invaluable for understanding non-covalent interactions, such as hydrogen bonding. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static; they are flexible structures that can adopt various spatial arrangements called conformations.

Conformational analysis of this compound would involve identifying all possible stable conformers and determining their relative energies. This is particularly important due to the rotatable single bonds, such as the bond connecting the phenyl ring to the thiourea nitrogen and the bond connecting the cyclopentyl group. A computational scan of the potential energy surface by systematically rotating these bonds would reveal the lowest-energy (most stable) conformations and the energy barriers between them. mdpi.com

Molecular Dynamics (MD) simulations would provide a time-dependent view of the molecule's behavior. nih.gov By simulating the movements of the atoms over time (from picoseconds to microseconds) in a defined environment (e.g., in a water solvent box), MD can explore the conformational landscape, showing how the molecule flexes, vibrates, and interacts with its surroundings. jppres.com This technique is crucial for understanding how the molecule behaves in a realistic biological or chemical system, revealing its dynamic stability and preferred interaction modes. researchgate.net

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are computational techniques used to predict how a molecule might behave, particularly in a biological context, thereby guiding experimental work and reducing costs.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This technique is central to drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a biological target. mdpi.com

If this compound were to be investigated as a potential therapeutic agent, molecular docking studies would be performed. The 3D structure of the compound would be placed into the binding site of a target protein of interest. The docking algorithm would then sample numerous possible orientations and conformations of the ligand within the site, scoring each based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. The results would provide a binding score (an estimate of binding affinity) and a visual model of the key amino acid residues interacting with the ligand, offering a hypothesis for its mechanism of action at the molecular level. researchgate.net

Table 4.3.1: Hypothetical Molecular Docking Results This table is a template illustrating the typical data generated from molecular docking studies. Specific values depend on the biological target and are not available.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| e.g., Protein Kinase (XXXX) | e.g., -8.5 | e.g., Lys72, Asp184 | Hydrogen Bond, Ionic |

Ligand-Protein Interaction Profiling

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. amazonaws.com For this compound, a docking study would elucidate how its distinct chemical features interact with a protein's active site. The thiourea core is particularly important as it can act as both a hydrogen bond donor (via N-H groups) and acceptor (via the sulfur atom). biointerfaceresearch.comnih.gov

In silico analyses of similar N-aryl-N'-alkylthiourea derivatives against various protein targets, such as kinases, urease, and proteins involved in cancer, have revealed common interaction patterns. researchgate.netnih.govarabjchem.org These patterns are crucial for understanding the potential biological targets of this compound.

Key Interaction Features:

Thiourea Moiety: The N-H protons are excellent hydrogen bond donors, while the sulfur atom can accept hydrogen bonds. This dual capability allows the thiourea backbone to anchor the ligand within the active site of a protein through a network of hydrogen bonds. biointerfaceresearch.com

4-Bromophenyl Group: The aromatic ring can participate in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket. The bromine atom is capable of forming halogen bonds, a specific and directional non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can significantly enhance binding affinity.

Cyclopentyl Group: This bulky, non-polar aliphatic ring is well-suited for fitting into hydrophobic pockets within the protein, displacing water molecules and contributing favorably to the binding energy through hydrophobic interactions.

A hypothetical interaction profile based on common findings for thiourea derivatives is summarized below.

Table 1: Potential Ligand-Protein Interactions for this compound

| Ligand Moiety | Type of Interaction | Potential Interacting Protein Residue |

|---|---|---|

| Thiourea N-H | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Carbonyl Backbone |

| Thiourea C=S | Hydrogen Bond Acceptor / Metal Coordination | Arginine (Arg), Lysine (Lys), Metal Ions (e.g., Ni²⁺ in Urease) |

| Bromophenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Bromine Atom | Halogen Bond | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Cyclopentyl Ring | Hydrophobic / van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical features of a series of compounds and their biological activities. farmaciajournal.comnih.gov The primary goal of QSAR is to develop predictive models that can guide the rational design of new, more potent analogues while minimizing the need for extensive synthesis and testing. nih.govresearchgate.net

For a series of this compound derivatives, a QSAR study would involve synthesizing analogues with varied substituents on the phenyl or cyclopentyl rings and measuring their biological activity (e.g., IC₅₀ values). Molecular descriptors, which are numerical values representing different physicochemical properties, would then be calculated for each analogue. nih.gov

Common descriptors used in QSAR studies for thiourea derivatives include:

Lipophilic Descriptors: Such as the logarithm of the octanol-water partition coefficient (ClogP), which models the compound's hydrophobicity and ability to cross biological membranes. farmaciajournal.com

Electronic Descriptors: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on specific atoms. These describe the molecule's electronic character and reactivity. atlantis-press.com

Steric/Topological Descriptors: Such as molecular weight (MW), molecular volume, and surface area, which relate to the size and shape of the molecule and its fit within a receptor site. nih.gov

A multiple linear regression (MLR) analysis is often used to generate a QSAR equation. nih.gov A hypothetical QSAR model for a series of thiourea derivatives might look like the following:

pIC₅₀ = β₀ + β₁(ClogP) - β₂(LUMO) + β₃(MW)

This equation would allow researchers to predict the biological activity (pIC₅₀) of new, unsynthesized compounds and prioritize the synthesis of derivatives predicted to have the highest potency. For instance, studies on N-benzoyl-N'-naphthylthiourea derivatives have shown that their anticancer activity is influenced by both lipophilic and electronic properties. atlantis-press.com

Table 2: Example of a QSAR Equation and Its Components

| Component | Description | Implication for Design Optimization |

|---|---|---|

| pIC₅₀ (Dependent Variable) | Logarithmic measure of biological activity (e.g., inhibitory concentration). | The target property to be maximized. |

| ClogP (Descriptor) | Measure of lipophilicity. | A positive coefficient suggests that increasing lipophilicity enhances activity, guiding the addition of hydrophobic groups. |

| LUMO Energy (Descriptor) | Energy of the Lowest Unoccupied Molecular Orbital. | A negative coefficient indicates that a lower LUMO energy (greater electron-accepting ability) is favorable for activity. |

| Molecular Weight (Descriptor) | Mass of the molecule. | A positive coefficient might suggest that larger molecules have better activity, possibly due to increased van der Waals contacts. |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry, particularly using Density Functional Theory (DFT), provides profound insights into reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. nih.govnih.gov This knowledge is invaluable for optimizing synthetic procedures.

The synthesis of this compound would likely proceed via the reaction of 4-bromophenyl isothiocyanate with cyclopentylamine (B150401). DFT calculations can model this nucleophilic addition reaction step-by-step.

Reaction Pathway Investigation:

Reactant Geometry Optimization: The ground-state geometries of 4-bromophenyl isothiocyanate and cyclopentylamine are optimized to find their lowest energy conformations.

Transition State Search: As the amine nitrogen of cyclopentylamine approaches the electrophilic carbon of the isothiocyanate group, a transition state is formed. Computational methods can locate the precise geometry and energy of this transition state. Studies on similar reactions, such as the synthesis of thiourea from Lawesson's reagent and urea (B33335), have identified four-membered ring transition states. bibliotekanauki.pl

Product Geometry Optimization: The geometry of the final product, this compound, is optimized.

Energy Profile: By calculating the energies of the reactants, transition state, and product, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state represents the activation energy (Ea), a key determinant of the reaction rate.

Transition state theory (TST) uses these calculated parameters to understand how a reaction takes place qualitatively and to calculate thermodynamic properties of activation, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. bibliotekanauki.pl

Predictive Modeling of Molecular Descriptors Relevant to Biological Activity

Beyond QSAR, individual molecular descriptors can be calculated to predict a compound's behavior and potential for biological activity. researchgate.net These descriptors provide a snapshot of the molecule's fundamental properties that govern its pharmacokinetics and pharmacodynamics. For this compound, key descriptors can be modeled to forecast its drug-like properties. farmaciajournal.comresearchgate.net

LogP (Lipophilicity): Predicts how the compound will partition between aqueous and lipid environments. It is critical for absorption and membrane permeability. A balanced LogP is often desired for oral bioavailability. farmaciajournal.com

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (oxygen, nitrogen, sulfur, and attached hydrogens). TPSA is an excellent predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

HOMO-LUMO Gap (Reactivity): The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap generally implies higher chemical reactivity. nih.gov

Number of Rotatable Bonds (Flexibility): This descriptor relates to the conformational flexibility of the molecule, which influences its ability to bind to a target and its oral bioavailability.

Chemical Hardness (η) and Softness (σ): These global reactivity descriptors, derived from HOMO and LUMO energies, provide insight into the stability and reactivity of the molecule. researchgate.net

Predictive models use these descriptors to screen virtual libraries of compounds, prioritizing those with favorable drug-like properties for synthesis and further testing. researchgate.net

Table 3: Key Predicted Molecular Descriptors for this compound and Their Biological Relevance

| Molecular Descriptor | Predicted Relevance to Biological Activity |

|---|---|

| LogP | Influences membrane permeability and absorption; high values may lead to poor solubility and metabolic instability. |

| Topological Polar Surface Area (TPSA) | Correlates with transport properties; lower values are generally associated with better cell penetration. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Number of Rotatable Bonds | Affects conformational flexibility and binding entropy. Fewer rotatable bonds are often linked to better oral bioavailability. |

| Chemical Hardness (η) | A measure of resistance to deformation of the electron cloud; harder molecules are generally less reactive. researchgate.net |

Biological Activity Profiling and Mechanistic Studies of N 4 Bromophenyl N Cyclopentylthiourea Preclinical Focus

Enzyme Inhibition Kinetics and Mechanistic Elucidation

There is no available scientific literature detailing the enzyme inhibition kinetics or the mechanism of action for N-(4-bromophenyl)-N'-cyclopentylthiourea against the enzymes listed below.

Cholinesterase Enzyme (AChE and BChE) Inhibition Studies

No studies were found that investigated the inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Therefore, data regarding its potency (such as IC₅₀ values) or selectivity for these enzymes are not available.

Inhibition of Other Relevant Enzymes (e.g., α-glucosidase, urease, tubulin polymerization)

Searches for the inhibitory activity of this compound against α-glucosidase, urease, or its effect on tubulin polymerization did not yield any specific results. While thiourea (B124793) derivatives are known to be of interest as urease inhibitors and various compounds are studied for α-glucosidase and tubulin polymerization inhibition, no such data exists specifically for this compound.

Characterization of Inhibition Type (e.g., Competitive, Non-Competitive)

As no enzyme inhibition has been reported, there is no information available on the kinetic mechanism or the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound against any enzyme.

Computational and Structural Basis of Enzyme-Compound Interactions

No molecular modeling, docking studies, or structural biology data (such as X-ray crystallography or NMR) were found that describe the interaction of this compound with any enzymatic target.

Cellular and Subcellular Target Identification and Validation

There is no published research identifying or validating the cellular or subcellular targets of this compound. Studies on its uptake, distribution within cells, or binding to specific cellular components have not been reported in the available scientific literature.

In Vitro Antimicrobial Activity Investigations

No specific data from in vitro antimicrobial screening of this compound against a panel of microorganisms (bacteria or fungi) is available. Therefore, its spectrum of activity and potency (e.g., Minimum Inhibitory Concentration - MIC values) remain undetermined.

Mechanistic Elucidation of Observed Biological Effects As no biological effects have been documented, there is no corresponding research on the mechanistic elucidation for this compound.

Identification of Molecular Pathways Affected

Currently, there is a lack of published research specifically identifying the molecular pathways modulated by this compound. Elucidating these pathways is a critical step in preclinical drug discovery to understand a compound's mechanism of action and potential therapeutic applications. Such studies typically involve a range of in vitro cellular assays, including gene and protein expression analysis, to pinpoint specific signaling cascades affected by the compound. Without dedicated studies on this compound, any discussion of its impact on molecular pathways would be speculative.

Investigation of Binding Modes and Receptor Interactions

Similarly, detailed investigations into the binding modes and specific receptor interactions of this compound are not available in the current body of scientific literature. Understanding how a compound binds to its molecular target is fundamental to explaining its biological activity and for guiding further structural optimization. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular modeling are typically employed to determine these interactions at an atomic level.

To illustrate the type of data that would be generated from such investigations, the following table represents a hypothetical summary of binding interaction studies. It is important to emphasize that the data presented here is for illustrative purposes only and is not based on actual experimental results for this compound.

Table 1: Hypothetical Binding Interactions of this compound

| Target Protein | Binding Affinity (Kd) | Key Interacting Residues | Method of Determination |

|---|---|---|---|

| Hypothetical Kinase 1 | Not Determined | Not Determined | Not Determined |

| Hypothetical Receptor 2 | Not Determined | Not Determined | Not Determined |

Structure Activity Relationship Sar Studies of N 4 Bromophenyl N Cyclopentylthiourea Analogs

Design and Synthesis of N-(4-bromophenyl)-N'-cyclopentylthiourea Derivatives

The synthesis of N,N'-disubstituted thiourea (B124793) derivatives, including analogs of this compound, is typically achieved through straightforward and efficient chemical reactions. A common and versatile method involves the reaction of an appropriate isothiocyanate with a primary or secondary amine. researchgate.netmdpi.com For the synthesis of the parent compound, 4-bromophenyl isothiocyanate would be reacted with cyclopentylamine (B150401).

The general synthetic scheme for producing a library of derivatives for SAR studies would involve:

Synthesis of Isothiocyanates : Substituted phenyl isothiocyanates can be prepared from the corresponding anilines.

Reaction with Amines : The synthesized isothiocyanates are then reacted with a variety of amines, including cyclic and acyclic variants, to produce the desired N,N'-disubstituted thiourea derivatives. mdpi.com This reaction is often carried out in a suitable solvent like ethanol (B145695) or acetone. mdpi.comnih.gov Microwave-assisted synthesis can also be employed to significantly reduce reaction times. rsc.org

For creating a library of this compound analogs, chemists would systematically vary the substituents on both the phenyl ring and the cycloalkyl group. This allows for a thorough investigation of the SAR.

Systematic Variation of the Thiourea Scaffold and Substituents

The thiourea core is a crucial pharmacophore that can be systematically modified to enhance biological activity. The two nitrogen atoms and the sulfur atom are key features that can participate in hydrogen bonding and coordination with metal ions in biological targets. biointerfaceresearch.comnih.gov The bioactivity of thiourea derivatives is linked to the nitrogen atoms acting as hydrogen-bond donors and the sulfur atom providing a complementary binding site. biointerfaceresearch.com

Variations can include:

Isosteric Replacement : Replacing the sulfur atom with an oxygen atom to yield the corresponding urea (B33335) derivative often leads to a significant change in biological activity. Studies have shown that thiourea derivatives can exhibit higher inhibitory activity than their urea counterparts against certain enzymes. biointerfaceresearch.comrsc.org

Substitution on Nitrogen Atoms : The nature of the substituents on the nitrogen atoms (N and N') dramatically influences the compound's properties. Introducing different aryl, alkyl, or heterocyclic moieties allows for the exploration of various binding pockets in the target protein. biointerfaceresearch.com The flexibility or rigidity of these substituents can also be tuned to optimize binding.

The following table illustrates how systematic variations in a thiourea series can impact biological activity, based on findings for general thiourea derivatives.

| General Structure | R1 Group | R2 Group | Observed Activity Trend | Reference |

| R1-NH-C(S)-NH-R2 | Aryl | Pyridinylmethyl | Potent antiproliferative activity | nih.gov |

| R1-NH-C(S)-NH-R2 | Aryl | 2-Chloroethyl | Significant cytotoxicity, microtubule depolymerization | nih.gov |

| R1-NH-C(S)-NH-R2 | Phenyl | Piperazine | Potent anti-leishmanial activity | mdpi.com |

| R1-NH-C(S)-NH-R2 | 4-substituted Phenyl | Quinolonyl | Good urease inhibition | mdpi.com |

Impact of the Bromophenyl Moiety on Biological Potency and Selectivity

The 4-bromophenyl group is a common feature in many biologically active compounds. The presence and position of the bromine atom on the phenyl ring can significantly affect the molecule's pharmacokinetic and pharmacodynamic properties.

Electronic Effects : Bromine is an electron-withdrawing group, which can influence the acidity of the N-H protons of the thiourea moiety, potentially enhancing hydrogen bonding interactions with the target receptor. biointerfaceresearch.com

Lipophilicity : The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in the binding site. mdpi.com

Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the receptor, which can contribute to binding affinity and selectivity.

Steric Effects : The size of the bromine atom can influence the orientation of the phenyl ring within the binding pocket, potentially leading to a more favorable or unfavorable interaction.

SAR studies on various classes of compounds have demonstrated the importance of halogen substitution. For instance, in a series of N-aryl-N'-(2-chloroethyl)ureas, a halogen at the 4-position of the phenyl ring was found to be crucial for significant cytotoxicity. nih.gov In another study on semicarbazide (B1199961) derivatives, a compound with a 4-bromophenyl moiety showed potent antibacterial activity. mdpi.com

Role of the Cyclopentyl Group in Modulating Activity

The cyclopentyl group is another key feature of the title compound. The nature of the alkyl or cycloalkyl substituent on the second nitrogen of the thiourea can greatly influence the compound's biological profile.

Conformational Restriction : The cyclopentyl ring restricts the conformational flexibility of that part of the molecule. This can be entropically favorable for binding to a receptor, as less conformational freedom is lost upon binding. nih.gov

Hydrophobic Interactions : The cyclopentyl group provides a hydrophobic surface that can interact with nonpolar regions of a protein's binding site. The size and shape of this group are critical for optimal fitting into such pockets.

Metabolic Stability : The replacement of a linear alkyl chain with a cycloalkyl group can sometimes increase metabolic stability by blocking sites of oxidative metabolism.

Studies on other classes of compounds have shown that cyclopentyl groups can enhance potency. For example, in a series of cannabinoid receptor ligands, a cyclopentyl group at a specific position increased potency significantly compared to smaller cycloalkyl groups. nih.gov The size of the cycloalkyl group is often a critical determinant of activity.

Development of Pharmacophore Models

Pharmacophore modeling is a powerful computational tool in ligand-based drug design. It identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. fiveable.me

For a series of this compound analogs, a pharmacophore model would typically be developed based on a set of active compounds. The key features would likely include:

Hydrogen Bond Donors (from the N-H groups of the thiourea)

A Hydrogen Bond Acceptor (from the C=S group)

A Hydrophobic Feature (representing the cyclopentyl group)

An Aromatic Ring Feature (representing the bromophenyl group)

A Halogen Bond Donor (the bromine atom)

Once a statistically robust pharmacophore model is generated, it can be used as a 3D query to screen large chemical databases to identify novel compounds with different chemical scaffolds but the same essential features for biological activity. pharmacophorejournal.com This approach aids in the discovery of new lead compounds.

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based approaches are integral to modern drug discovery and can be applied to the development of this compound analogs. fiveable.me

Ligand-Based Drug Design (LBDD) : This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that are active. fiveable.me

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For the thiourea analogs, descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity) would be correlated with their measured potency.

Pharmacophore Modeling : As described in the previous section, this is a cornerstone of LBDD.

Structure-Based Drug Design (SBDD) : This method is applicable when the 3D structure of the target protein is available, for instance, from X-ray crystallography or NMR spectroscopy.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com Docking studies of this compound analogs into the active site of a target would help to visualize the key interactions, such as hydrogen bonds with the thiourea moiety and hydrophobic interactions with the cyclopentyl and bromophenyl groups. This understanding can guide the design of new analogs with improved binding affinity. biointerfaceresearch.com

De Novo Design : Algorithms can be used to design novel molecules that are predicted to fit the binding site of the target protein.

The integration of both ligand-based and structure-based methods often provides a powerful and comprehensive strategy for lead optimization and the discovery of new, more potent, and selective drug candidates. fiveable.me

Potential Research Applications and Future Directions for N 4 Bromophenyl N Cyclopentylthiourea

Utility as a Chemical Probe for Biological Processes

Due to its specific chemical structure, N-(4-bromophenyl)-N'-cyclopentylthiourea holds potential as a chemical probe to investigate various biological processes. The thiourea (B124793) functional group is known for its ability to form hydrogen bonds and coordinate with metal ions, making it a candidate for interacting with biological macromolecules. ontosight.ai

Analogous N,N'-disubstituted thiourea derivatives have been investigated as inhibitors of enzymes such as nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). For instance, certain thiourea derivatives have shown preferential inhibition of nNOS over iNOS, suggesting that with appropriate structural modifications, selective probes for different enzyme isoforms could be developed. The study of such interactions can provide valuable insights into the roles of these enzymes in various physiological and pathological states.

Furthermore, other structurally related thioureas have demonstrated activity as urease inhibitors. researchgate.netresearchgate.net Urease is a key enzyme in the pathogenesis of infections caused by bacteria like Helicobacter pylori. The exploration of this compound and its analogs as urease inhibitors could, therefore, serve as a tool to understand the mechanisms of urease activity and to identify potential targets for new antibacterial agents. The inhibitory activity of a series of N,N-disubstituted thioureas against urease is detailed in the table below.

Table 1: Urease Inhibition by N,N-Disubstituted Thiourea Derivatives Note: This table presents data for analogous compounds, not this compound itself.

| Compound ID | Substituents | IC50 (µM) |

|---|---|---|

| Analog 1 | N-methyl quinolonyl | 1.83 ± 0.79 |

| Thiourea (Standard) | - | 22.3 ± 1.12 |

| Acetohydroxamic Acid (Standard) | - | 21.6 ± 0.98 |

IC50 represents the concentration required for 50% inhibition of the enzyme.

Potential as a Lead Compound or Scaffold in Medicinal Chemistry Programs

The this compound structure represents a promising scaffold for medicinal chemistry programs. The term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds with diverse biological activities. The 4-aminopyrazolopyrimidine scaffold, for example, has been widely used in the design of small-molecule inhibitors for kinases. nih.gov Similarly, the N-aryl-N'-alkyl thiourea backbone of the title compound offers significant opportunities for chemical modification.

Thiourea derivatives have been reported to possess a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. ontosight.aimdpi.com The presence of the 4-bromophenyl group can enhance lipophilicity, which may improve the compound's ability to cross cell membranes. For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized with the aim of increasing their lipophilic character and antimicrobial effect. nih.gov

The cyclopentyl group, an aliphatic substituent, can also influence the biological activity. In a study of N-benzoylthiourea derivatives, the replacement of an N-aromatic ring with an aliphatic group led to a decrease in the minimal inhibitory concentration (MIC) against certain microorganisms. mdpi.com The combination of the 4-bromophenyl and cyclopentyl moieties in this compound could, therefore, result in unique biological properties.

The development of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist, from a bosentan-derived structure, highlights the success of medicinal chemistry programs based on N-phenyl substituted scaffolds. researchgate.netnih.gov

Exploration in Advanced Materials Science Applications (e.g., sensing, without commercial focus)

While the primary research focus for thiourea derivatives has been in the biological sciences, their unique chemical properties also make them interesting candidates for applications in materials science, particularly in the development of chemical sensors. The thiourea moiety can act as a ligand, binding to various metal ions. This property can be exploited for the colorimetric or fluorometric sensing of specific ions.

Although no specific studies on this compound for sensing applications have been reported, the principle has been demonstrated with other thiourea derivatives. The interaction of the thiourea group with metal ions can lead to a change in the electronic properties of the molecule, resulting in a detectable signal. The presence of the chromophoric 4-bromophenyl group could potentially enhance such sensing capabilities.

Future research could involve synthesizing polymers or nanoparticles functionalized with this compound to create selective and sensitive sensors for environmental monitoring or industrial process control, focusing on the fundamental principles of molecular recognition and signal transduction rather than commercial product development.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery. mdpi.com These computational tools can be employed to predict the properties and activities of novel compounds, accelerating the design and synthesis of new molecules with desired characteristics.

For a compound like this compound, AI and ML algorithms could be used in several ways:

Virtual Screening: Large virtual libraries of analogs could be generated by modifying the core structure. ML models, trained on existing data for thiourea derivatives, could then predict the biological activity of these virtual compounds, helping to prioritize the most promising candidates for synthesis and testing.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of thiourea derivatives with their biological activities. These models can help in understanding the key structural requirements for a particular biological effect and guide the design of more potent compounds.

Reaction Prediction: AI can be used to predict novel chemical reactions and optimize synthetic routes. mdpi.com This could be particularly useful in exploring new ways to synthesize this compound and its analogs.

While no specific AI/ML studies on this compound have been published, the general applicability of these methods to drug discovery and materials science suggests that this is a promising area for future exploration.

Synergistic Research Opportunities with Other Compounds or Methodologies

The potential biological activities of this compound open up opportunities for synergistic research. For instance, if the compound exhibits antimicrobial properties, it could be tested in combination with existing antibiotics to investigate potential synergistic or additive effects against drug-resistant bacteria.

Methodologically, the synthesis of this compound could be combined with advanced analytical techniques for detailed characterization. For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamides has been coupled with molecular docking and molecular dynamics simulations to validate experimental findings on their antibacterial activity. A similar integrated approach could be applied to the study of this compound.

Furthermore, the synthesis of related compounds, such as N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, has been followed by Suzuki coupling reactions to create a diverse range of derivatives. researchgate.net This highlights the potential for using this compound as a starting material for the synthesis of more complex molecules with potentially enhanced or novel properties.

Challenges and Outlook in Developing this compound and its Analogs

Despite the promising potential, there are challenges to be addressed in the development of this compound and its analogs. The synthesis of N,N'-disubstituted thioureas can sometimes be challenging, with issues such as regioselectivity and the need for specific reaction conditions. For example, the reaction of N-aryl-N'-alkylthioureas with electrophilic reagents can yield different products depending on the reaction medium.

The conformational flexibility of the thiourea linkage also presents a challenge for rational drug design. A study on the conformation of N-aryl-N'-cyclopentyl ureas, which are structurally similar to the target compound, revealed that the methylation pattern significantly affects the conformational preference. Understanding and controlling the conformational behavior of this compound will be crucial for optimizing its interaction with biological targets.

Patent Landscape and Intellectual Property Considerations in Academic Research

Overview of Patentability Criteria for Novel Chemical Compounds in Academic Settings

For a novel chemical compound such as N-(4-bromophenyl)-N'-cyclopentylthiourea to be granted a patent, it must meet several statutory requirements, primarily utility, novelty, and non-obviousness. acs.org These criteria form the foundation of patent law in most jurisdictions, including the United States. hofstra.edu

Utility: The invention must have a specific, substantial, and credible utility. acs.orgpaulandpaul.com For a new chemical compound, this means it must have a practical application or purpose. paulandpaul.com A theoretical concept or a compound synthesized purely for research without a known use is generally not patentable. paulandpaul.com In an academic setting, this could be demonstrated by showing the compound's potential as a therapeutic agent, a component in a diagnostic assay, or an intermediate in the synthesis of a valuable material.

Novelty: The novelty requirement dictates that the invention must be new and not previously disclosed to the public. paulandpaul.comchemicalindustryjournal.co.uk For a chemical compound, this means the specific chemical structure must not have been described in prior art, which includes patents, scientific publications, conference presentations, or any other public dissemination of information before the patent application's filing date. hofstra.educhemicalindustryjournal.co.uk Any public disclosure before filing a patent application can jeopardize its novelty. rsc.org

Non-Obviousness (Inventive Step): This is often the most challenging criterion to meet for chemical patents. acs.org The invention cannot be an "obvious" modification of a known compound or process to a person having ordinary skill in the art (a "PHOSITA"). datapdf.com For a compound like this compound, a patent examiner would assess whether a skilled chemist, knowing the properties of similar thiourea (B124793) derivatives, would have been motivated to synthesize this specific molecule with a reasonable expectation of success. datapdf.com If the new compound exhibits unexpected or superior properties compared to structurally similar compounds in the prior art, this can be a strong argument for non-obviousness. datapdf.com

The patent system represents a bargain between the inventor and the government: in exchange for a limited-term monopoly (typically 20 years from the filing date), the inventor must provide a detailed and enabling disclosure of the invention. chemicalindustryjournal.co.ukrsc.org This disclosure must be sufficient for a skilled person to replicate and use the invention. hofstra.edu

Strategies for Protecting Research Innovations Related to Thiourea Derivatives

Academic researchers who innovate in the field of thiourea derivatives have several strategies to protect their intellectual property. The primary mechanism for protecting a new chemical entity is the patent, which grants the owner the right to exclude others from making, using, or selling the claimed invention for a limited time. rsc.orgchemicalindustryjournal.co.uk

Key Protection Strategies:

Patent Protection: This is the most common route for protecting chemical inventions. rsc.org The process begins with filing a patent application that thoroughly describes the compound, its synthesis, and its utility.

Provisional Patent Application: Often a first step, this allows researchers to establish an early filing date, securing a "patent pending" status for one year. It is a lower-cost option that provides time to gather more data to support a full, non-provisional application, without the formal requirements of a non-provisional filing.

Non-Provisional (Utility) Patent Application: This is the formal application that is examined by a patent office. acs.org For chemical compounds, claims can be directed to the composition of matter (the compound itself), methods of making the compound, and methods of using the compound. acs.org

Trade Secrets: In some cases, particularly for processes or intermediates, researchers or institutions might choose to protect innovations as trade secrets. This involves keeping the information confidential to maintain a competitive advantage. However, this strategy offers no protection if another party independently discovers or reverse-engineers the innovation. For novel compounds with potential for broad application, patents are generally preferred.

Defensive Publication: Researchers can strategically publish their findings in detail. While this dedicates the invention to the public, it also creates prior art that can prevent others from patenting the same or a very similar invention. acs.org This is often used when an institution does not intend to commercialize an invention but wants to ensure freedom to operate for the research community.

Given the diverse biological activities reported for thiourea derivatives, from antimicrobial to anticancer agents, patent protection is a critical strategy for translating academic discoveries into therapeutic products. mdpi.comnih.gov Protecting the core compound, its analogs, and its applications can create a valuable IP portfolio that is attractive for licensing and commercial development. chemicalindustryjournal.co.uk

Analysis of Relevant Prior Art and Existing Patent Filings for Related Structures

A thorough search for "this compound" does not reveal any direct mentions in existing patents or scientific literature, suggesting the compound may indeed be novel. However, an analysis of the patent landscape for structurally related compounds is essential to evaluate non-obviousness. The core structure can be broken down into three key components: the 4-bromophenyl group, the thiourea linker, and the cyclopentyl group.

The prior art is rich with patents and publications on compounds containing one or two of these fragments.

Thiourea Derivatives: The thiourea scaffold is well-known in medicinal chemistry and has been explored extensively for various therapeutic applications. Patents exist for thiourea derivatives with antibacterial, antifungal, and anticancer properties. mdpi.comnih.govmdpi.com For instance, U.S. Patent 3,188,312 describes a process for preparing various substituted thioureas. google.com

N-(4-bromophenyl) Compounds: The 4-bromophenyl moiety is a common substituent in pharmacologically active molecules. Numerous patents and articles describe the synthesis and activity of N-(4-bromophenyl) amides, amines, and heterocycles. researchgate.netnih.govatlantis-press.comnih.gov For example, Russian patent RU2547141C1 discloses a method for obtaining N-(4-bromophenyl)-N-(2-adamantyl)amine. google.com

Cycloalkyl Groups: Cycloalkyl groups, including cyclopentyl, are frequently used in drug design to modulate properties like lipophilicity and metabolic stability. U.S. Patent 8,314,097 B2 broadly claims imidazole (B134444) derivatives with various substituents, where "cycloalkyl" is defined to include cyclopentyl, for use as aldosterone (B195564) synthase inhibitors. google.com

The key question for patentability is whether combining these three specific fragments would be considered obvious. An argument for non-obviousness could be made if this compound demonstrates unexpected properties, such as significantly higher potency, a novel mechanism of action, or an improved safety profile compared to what would be predicted from the known properties of its constituent parts or analogs.

| Compound Name/Class | Key Structural Features | Reported Context/Use | Reference |

|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | N-(4-bromophenyl) group | Synthesis and antibacterial activity | nih.gov |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | N-(4-bromophenyl) group | Synthesis via Suzuki coupling | researchgate.net |

| Coumarin-thiourea derivatives | Thiourea core | Antibacterial activity against MRSA | nih.gov |

| N-acyl thiourea derivatives | Thiourea core | Synthesis from acid chloride and ammonium (B1175870) thiocyanate | mdpi.com |

| 5-(4-Cyclopropylphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | Cycloalkyl group (cyclopropyl) | Mentioned as an analog in a patent for aldosterone synthase inhibitors | google.com |

| Patent Number | Title/Assignee | Relevance to this compound |

|---|---|---|

| US3188312A | New process for the preparation of thiourea derivatives | Discloses general methods for synthesizing N-aryl and N-alkyl thioureas, establishing prior art for the synthesis of the thiourea core. google.com |

| US8314097B2 | Organic compounds (Novartis) | Claims a broad genus of compounds that includes "cycloalkyl" substituents (defined to include cyclopentyl) for treating diseases mediated by aldosterone synthase. This could be cited as prior art for the use of cycloalkyl groups in pharmacologically active agents. google.com |

| RU2547141C1 | Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane) | Demonstrates the use of the 4-bromoaniline (B143363) starting material in the synthesis of other N-aryl compounds with bulky alkyl groups, relevant to the N-(4-bromophenyl) fragment. google.com |

Academic-Industrial Collaboration Models and Technology Transfer Mechanisms

The journey of a novel compound from an academic lab to the market often necessitates collaboration with industry partners who possess the resources for advanced development, clinical trials, and commercialization. acs.org Several models exist for structuring these partnerships, facilitated by the university's Technology Transfer Office (TTO). idsa.org

Sponsored Research Agreements (SRAs): An industrial partner funds specific research in an academic lab in exchange for certain rights to the resulting intellectual property. wipo.int The SRA will define the scope of work, funding, and crucially, the terms of IP ownership and licensing. For a project on this compound, a company might fund further synthesis of analogs and biological testing.

Technology Licensing: If a university has already filed a patent for a compound, its TTO can license the technology to an established company or a startup. youtube.com The license agreement grants the company the right to use the patented technology in exchange for payments, which may include upfront fees, milestone payments, and royalties on sales. in-part.com The license can be exclusive, granting rights to only one company, or non-exclusive. in-part.com

Joint Ventures and Research Centers: This involves a deeper, more integrated partnership where a university and a company create a joint research center to focus on a specific area of technology. acs.orgumicore.com These collaborations foster a two-way transfer of knowledge and resources, accelerating innovation. acs.org

Spin-Off Companies: Researchers, often with the help of the university, may form a new company to develop and commercialize their invention. The university typically licenses the foundational IP to the spin-off in exchange for equity and/or royalties.

The role of the university's TTO is central to these processes. The TTO helps identify commercially promising inventions, manages the patenting process, markets the technology to potential partners, and negotiates the terms of licenses and other agreements. idsa.orgwipo.int

Navigating Intellectual Property Rights in Collaborative Research Initiatives

Successful academic-industrial collaborations hinge on clear and mutually agreed-upon terms for managing intellectual property. patentpc.com These terms are typically formalized in a collaborative research agreement before the project begins.

A critical aspect of these agreements is the distinction between "Background IP" and "Foreground IP." patentpc.commedium.com

Background IP: This refers to the intellectual property that each party brings to the collaboration. wipo.intpatentpc.com For example, the university might bring a patent application on this compound, while the industry partner might bring proprietary screening assays or formulation technologies. The agreement must specify the rights of each party to use the other's Background IP during the project. in-part.com

Foreground IP: This is any new intellectual property generated during the collaborative research. wipo.intpatentpc.com The agreement must clearly define the ownership of the Foreground IP. Common arrangements include:

University Ownership: The university owns the IP, and the industry sponsor is granted a pre-negotiated license (often exclusive) to commercialize it. wipo.int This is a frequent model in sponsored research.

Sponsor Ownership: In some cases, particularly in "work-for-hire" or contract research scenarios, the industry sponsor may own the resulting IP. wipo.int

Joint Ownership: If inventors from both the university and the company contribute to the invention, the resulting IP may be jointly owned. Joint ownership can be complex, as different jurisdictions have different rules regarding the rights of co-owners to license and exploit the IP without the other's consent. wipo.int

The agreement should also address publication rights, confidentiality, and dispute resolution mechanisms. medium.com Navigating these issues requires careful planning and legal expertise to ensure that the academic institution's mission to disseminate knowledge is balanced with the commercial partner's need for exclusivity to justify its investment. idsa.org

Q & A

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-N'-cyclopentylthiourea, and how can reaction conditions be standardized?

The synthesis typically involves coupling 4-bromophenyl isothiocyanate with cyclopentylamine under anhydrous conditions. Key steps include:

- Reagent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and elemental analysis (±0.3% tolerance for C, H, N, S) .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- FT-IR : Identify thiourea C=S stretches (1,250–1,050 cm⁻¹) and N-H vibrations (3,300–3,200 cm⁻¹) .

- NMR : Use ¹H NMR (δ 9.5–10.5 ppm for NH protons) and ¹³C NMR (δ 180–185 ppm for C=S) .

- X-ray crystallography : Employ SHELXL or OLEX2 for refinement, with hydrogen-bonding networks analyzed via PLATON .

Q. How is preliminary biological activity assessed for this compound?

- Enzyme inhibition assays : Use fluorescence-based kits (e.g., trypsin-like proteases) with IC₅₀ calculations via nonlinear regression .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), normalized to cisplatin controls .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate experimental data and predict reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare bond lengths/angles with crystallographic data .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions using Gaussian 09, correlating with observed substitution reactivity .

Q. What challenges arise in resolving crystal structures with disordered cyclopentyl groups?

- Disorder modeling : Split occupancy refinement in SHELXL, constrained via SIMU and DELU commands .

- Thermal motion : Apply TLS parameterization to anisotropic displacement parameters for bulky substituents .

Q. How to address contradictions in bioactivity data across cell lines or enzyme targets?

- Dose-response normalization : Use Hill coefficients to assess cooperativity differences .

- Off-target profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .

Q. What experimental designs improve pharmacokinetic property prediction?

- LogP determination : Shake-flask method with octanol/water partitioning, validated via HPLC retention times .

- Metabolic stability : Incubate with liver microsomes (human or murine), monitoring degradation via LC-MS/MS .

Q. How do non-covalent interactions (e.g., chalcogen bonding) influence supramolecular assembly?

- Crystallographic analysis : Identify S⋯N interactions (2.5–3.0 Å) using Mercury software .

- Thermodynamic studies : Isothermal titration calorimetry (ITC) to quantify binding constants for host-guest systems .

Q. What advanced spectroscopic techniques resolve tautomeric equilibria in thiourea derivatives?

- VT-NMR : Variable-temperature ¹H NMR (300–400 K) to observe dynamic NH proton exchange .

- Raman spectroscopy : Monitor C=S and C-N stretches under resonant conditions to detect minor tautomers .

Q. How to establish structure-activity relationships (SAR) for analogues with modified aryl/cycloalkyl groups?

- SAR matrices : Synthesize derivatives with halogen (Cl, F) or electron-donating (OMe) substituents, then correlate bioactivity with Hammett σ values .

- 3D-QSAR : CoMFA or CoMSIA models built using Sybyl-X, validated via leave-one-out cross-validation (q² > 0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.